molecular formula C10H13NOS B6254494 2-methyl-2-phenoxypropanethioamide CAS No. 35368-52-6

2-methyl-2-phenoxypropanethioamide

Cat. No.: B6254494
CAS No.: 35368-52-6
M. Wt: 195.3
InChI Key:
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Description

2-Methyl-2-phenoxypropanethioamide is an organic compound characterized by its unique structure, which includes a phenoxy group attached to a propanethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-phenoxypropanethioamide typically involves the reaction of 2-methyl-2-phenoxypropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the thioamide. The reaction conditions generally include:

    Temperature: Moderate temperatures (0-50°C) to control the reaction rate.

    Solvent: Common solvents like dichloromethane or chloroform.

    Catalysts: Sometimes, catalysts such as pyridine are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenoxypropanethioamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-phenoxypropanethioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-methyl-2-phenoxypropanethioamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can enhance its binding affinity to specific sites, while the thioamide moiety can participate in various biochemical reactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-phenoxypropanoic acid
  • 2-Phenoxyethylamine
  • 2-Phenoxyethanol

Comparison

Compared to these similar compounds, 2-methyl-2-phenoxypropanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

CAS No.

35368-52-6

Molecular Formula

C10H13NOS

Molecular Weight

195.3

Purity

95

Origin of Product

United States

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